Phenacyl acetate

Description

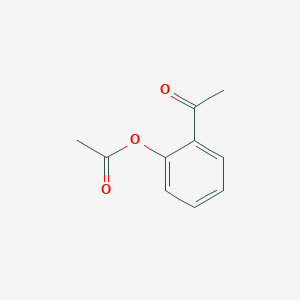

Structure

3D Structure

Properties

IUPAC Name |

phenacyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAXCPSNMHVHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862889 | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-35-8 | |

| Record name | 2-(Acetyloxy)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Phenacyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl acetate (2-acetoxy-1-phenylethanone), a derivative of acetophenone, is a solid organic compound that serves as a valuable intermediate in various chemical syntheses. Its physical properties are fundamental to its handling, application, and the successful execution of reactions in which it is a precursor. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its utility in synthetic chemistry.

Core Physical Properties

The physical properties of this compound are crucial for its use in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources to ensure accuracy and provide a comprehensive reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Beige solid | [3] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 195-196 °C (at 760 mmHg) | [4] |

| 110-114 °C (at 2 mmHg) | [3] | |

| Density | 1.1169 g/cm³ | [3] |

| Solubility | - Slightly soluble in Chloroform and Methanol.[3]- Soluble in DMSO (32.5 mg/mL).[5]- Miscible with oxygenated and chlorinated solvents. | |

| Flash Point | >110 °C | [3] |

| CAS Number | 2243-35-8 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Principle: The temperature at which the solid and liquid phases of a substance are in equilibrium is its melting point. This is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle.[6]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.[6]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point of this compound (48-50 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of melting).[7]

-

-

Reporting: The melting point is reported as a range from the temperature at the start of melting to the temperature at the completion of melting.

Density Determination of a Solid

The density of a solid is its mass per unit volume. For an insoluble solid, this can be determined by the volume of a liquid it displaces.

Principle: The volume of an irregularly shaped solid can be determined by measuring the volume of a liquid displaced when the solid is submerged. The density is then calculated by dividing the mass of the solid by its displaced volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder (of appropriate size)

-

A liquid in which this compound is insoluble (e.g., water, given its low solubility)

-

Tweezers or forceps

Procedure:

-

Mass Measurement: Weigh a sample of this compound on an analytical balance and record the mass.

-

Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which this compound is insoluble. Record the initial volume of the liquid.

-

Volume Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Gently tap the cylinder to dislodge any air bubbles adhering to the solid.[8]

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder.

-

Calculation:

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Density is calculated using the formula: Density = Mass of the solid / Volume of the solid.[9]

-

Boiling Point Determination (at atmospheric pressure)

While this compound is a solid at room temperature, its boiling point provides information about its volatility.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small quantity of liquid, the boiling point can be determined using a micro-boiling point or distillation apparatus. Since this compound is a solid, it would first need to be melted to determine its boiling point.

Apparatus:

-

Small test tube or a distillation flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Condenser (for distillation)

Procedure (Simple Distillation):

-

Place a small amount of this compound in a distillation flask and add a few boiling chips.

-

Set up a simple distillation apparatus with the flask, a condenser, a collection vessel, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Observe the temperature as the substance begins to boil and the vapor condenses.

-

The boiling point is the stable temperature at which the liquid is actively boiling and the vapor is condensing.

Role in Chemical Synthesis

This compound is not typically associated with biological signaling pathways in the same way as endogenous molecules. Its primary role in the context of drug development and research is as a versatile synthetic intermediate.

Synthetic Utility of this compound

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the ketone and the ester functionalities.

Caption: Synthetic pathways involving this compound.

As illustrated in the diagram, this compound is a precursor in:

-

The synthesis of enol phosphates: These compounds are of interest in organic synthesis and have applications in the development of insecticides.

-

The preparation of triazole antifungals: this compound is used as a starting material in the multi-step synthesis of complex antifungal agents like (-)-Genazonazole.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, standardized methods for their determination, and insight into its role as a key synthetic intermediate. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its safe and effective use in the laboratory and beyond.

References

- 1. 2243-35-8 CAS Manufactory [m.chemicalbook.com]

- 2. 2243-35-8 | CAS DataBase [chemicalbook.com]

- 3. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]

- 5. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. epawebapp.epa.ie [epawebapp.epa.ie]

- 7. researchgate.net [researchgate.net]

- 8. atamankimya.com [atamankimya.com]

- 9. This compound | 2243-35-8 [chemicalbook.com]

A Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of phenyl acetate from phenol and acetyl chloride. It addresses a common point of confusion between phenyl acetate and phenacyl acetate, detailing the correct reaction mechanism, providing validated experimental protocols, and presenting key quantitative and spectroscopic data. Furthermore, this guide outlines the significant synthetic utility of the product, phenyl acetate, as a precursor in the Fries rearrangement for producing hydroxyaryl ketones—valuable intermediates in pharmaceutical manufacturing.

Introduction: Clarifying the Synthesis

The direct reaction between phenol and acetyl chloride yields phenyl acetate via a nucleophilic acyl substitution. This guide focuses on this specific transformation.

It is a common misconception that this reaction produces this compound (2-oxo-2-phenylethyl acetate). The structures of these two compounds are distinct, as shown below:

-

Reactants: Phenol and Acetyl Chloride

-

Correct Product: Phenyl Acetate (C₆H₅OCOCH₃)

-

Incorrect Product: this compound (C₆H₅COCH₂OCOCH₃)

Phenyl acetate is an important ester that serves as a key intermediate in various synthetic pathways. Notably, it is the substrate for the Fries rearrangement, a classic organic reaction used to synthesize ortho- and para-hydroxyacetophenones.[1] These products are crucial building blocks in the manufacturing of pharmaceuticals, such as the anti-arrhythmic agent propafenone hydrochloride.[1]

This guide will provide the correct synthetic methodology for phenyl acetate based on the specified starting materials and will also briefly outline the proper synthetic route to this compound for clarity.

Reaction Mechanism and Logical Flow

The formation of phenyl acetate from phenol and acetyl chloride is a classic nucleophilic acyl substitution . The reaction typically proceeds via one of two pathways, depending on the conditions:

-

Neutral Conditions: The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the oxonium ion to yield the ester.

-

Basic Conditions (e.g., Pyridine or NaOH): A base is often used to deprotonate phenol, forming the more nucleophilic phenoxide ion . The phenoxide ion then rapidly attacks the acetyl chloride, leading to a higher reaction rate and yield. The byproduct is hydrochloric acid (HCl), which is neutralized by the base.[2]

The overall transformation is illustrated in the following diagram.

Caption: Reaction scheme for phenyl acetate synthesis.

Experimental Protocols

A validated laboratory procedure for the synthesis of phenyl acetate using phenol and acetyl chloride is detailed below. This protocol is adapted from established synthetic methods.[1]

Materials and Equipment:

-

Phenol

-

Acetyl Chloride

-

Cyclohexane (Solvent)

-

Four-necked reaction flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.

-

Addition of Acetyl Chloride: While stirring the solution, slowly add acetyl chloride dropwise via a dropping funnel. The molar ratio of phenol to acetyl chloride should be maintained between 1:1.15 and 1:1.3.[1]

-

Reaction Conditions: Maintain the reaction temperature at 20°C.[1]

-

Monitoring the Reaction: Continue the reaction for approximately 5 hours. The reaction is considered complete when the evolution of hydrogen chloride gas from the condenser outlet ceases.[1]

-

Workup and Purification:

-

Remove the excess acetyl chloride and the cyclohexane solvent via distillation under normal pressure.

-

Collect the fraction that distills between 194-196°C. This fraction is the pure phenyl acetate product.[1]

-

The following workflow diagram illustrates the key steps of the experimental process.

Caption: Experimental workflow for phenyl acetate synthesis.

Data Presentation

The efficiency and identity of the synthesis are confirmed by yield data and spectroscopic analysis.

Table 1: Summary of Reaction Conditions and Product Data

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Phenol | [1] |

| Reactant 2 | Acetyl Chloride | [1] |

| Molar Ratio (Phenol:AcCl) | 1 : 1.15 - 1.3 | [1] |

| Solvent | Cyclohexane | [1] |

| Temperature | 20 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Reported Yield | High (>95% possible) | [1][2] |

| Boiling Point | 194 - 196 °C |[1] |

Table 2: Spectroscopic Data for Phenyl Acetate

| Technique | Data (Solvent: CDCl₃) | Reference |

|---|---|---|

| ¹H NMR | δ 7.38 (t, 2H, Ar-H), δ 7.23 (t, 1H, Ar-H), δ 7.08 (d, 2H, Ar-H), δ 2.29 (s, 3H, -CH₃) | [PubChem CID: 31229] |

| ¹³C NMR | δ 169.5 (C=O), δ 150.7 (Ar-C), δ 129.4 (Ar-CH), δ 125.8 (Ar-CH), δ 121.6 (Ar-CH), δ 21.1 (-CH₃) | [BMRB Entry: bmse000481] |

| IR | ~1760 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) | General IR Data |

Subsequent Reactions: The Fries Rearrangement

A primary application of phenyl acetate in drug development is its use in the Fries rearrangement . This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. Phenyl acetate, when treated with a Lewis acid like aluminum chloride (AlCl₃), rearranges to form a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone.

The regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent. This reaction provides a direct pathway to valuable pharmaceutical intermediates.

Addendum: Correct Synthesis of this compound

For completeness, the correct and common laboratory synthesis of This compound is a two-step process starting from acetophenone:

-

Bromination of Acetophenone: Acetophenone is first brominated, typically using bromine in acetic acid or with a reagent like copper(II) bromide, to form α-bromoacetophenone, which is also known as phenacyl bromide .[3]

-

Nucleophilic Substitution: The resulting phenacyl bromide is then treated with an acetate salt, such as sodium acetate or potassium acetate, in a suitable solvent. The acetate ion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to yield this compound.

This pathway highlights that different starting materials and reaction types are required to synthesize the phenacyl scaffold compared to the phenyl ester linkage.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Phenacyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. This guide provides a detailed overview of the IR spectroscopic analysis of phenacyl acetate (also known as 2-oxo-2-phenylethyl acetate), a compound of interest in organic synthesis and as a building block in pharmaceutical development. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural elucidation.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The molecule contains a ketone, an ester, an aromatic ring, and aliphatic C-H bonds, each contributing to the overall spectrum. The principal absorption peaks are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3060 | Weak-Medium | C-H Stretching | Aromatic C-H |

| ~2950 | Weak | C-H Stretching | Aliphatic C-H (in CH₂ and CH₃) |

| ~1745 | Strong | C=O Stretching | Ester Carbonyl |

| ~1690 | Strong | C=O Stretching | Ketone Carbonyl (conjugated) |

| ~1600, ~1450 | Medium-Weak | C=C Stretching | Aromatic Ring |

| ~1225 | Strong | C-O Stretching | Ester (O=C-O linkage) |

| ~1080 | Medium | C-O Stretching | Ester (O-C-C linkage) |

| ~750, ~690 | Strong | C-H Bending | Aromatic (monosubstituted) |

Interpretation of Key Spectral Features

The IR spectrum of this compound displays two prominent carbonyl (C=O) stretching bands, which is a key characteristic. The peak around 1745 cm⁻¹ is typical for a saturated aliphatic ester. The second strong absorption at a lower wavenumber, approximately 1690 cm⁻¹, is assigned to the ketone's carbonyl group. This shift to a lower frequency is due to the conjugation of the ketone with the adjacent phenyl ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.

The region above 3000 cm⁻¹ shows weak to medium peaks characteristic of aromatic C-H stretching, while the peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups. Strong absorptions in the 1225 cm⁻¹ region are indicative of the C-O stretching vibrations within the ester functional group. Finally, the strong bands in the 750-690 cm⁻¹ range are out-of-plane C-H bending vibrations that are highly characteristic of a monosubstituted benzene ring.

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature, can be achieved through several standard methods.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a modern and rapid method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.

-

Sample Preparation: Add approximately 1-2 mg of finely ground this compound to 100-200 mg of spectroscopic grade potassium bromide (KBr) powder in an agate mortar.

-

Mixing: Gently mix and grind the two components with a pestle until a fine, homogeneous powder is obtained. The KBr must be thoroughly dried to avoid a broad O-H absorption band from water.

-

Pellet Pressing: Transfer the powder mixture into a pellet press die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.

-

Pellet Formation: The applied pressure will cause the KBr to fuse into a transparent or semi-transparent disc containing the dispersed sample.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Collect the spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment, from initial setup to final data interpretation.

Caption: Workflow for an IR Spectroscopy Experiment.

The Solubility Profile of Phenacyl Acetate: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of phenacyl acetate in common organic solvents, tailored for professionals in research, scientific, and drug development fields.

Predicted Solubility of this compound

This compound, with its chemical structure featuring a phenyl ring, a ketone group, and an ester functional group, is a moderately polar molecule. The fundamental principle of "like dissolves like" governs its solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the polar carbonyl (ketone) and ester groups allows for dipole-dipole interactions with polar solvents. Small aldehydes and ketones, for instance, are generally soluble in many common organic solvents.[3] The phenyl group, while largely nonpolar, contributes to van der Waals interactions, which can enhance solubility in aromatic and less polar solvents.

Therefore, it is anticipated that this compound will be soluble in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.

-

Aromatic Hydrocarbons: Including benzene and toluene, arising from interactions with the phenyl ring.

-

Halogenated Solvents: Like dichloromethane and chloroform, which are effective solvents for a wide array of organic compounds.

-

Alcohols: Such as methanol, ethanol, and propanol, where hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ketone and ester groups in this compound can occur.

Conversely, its solubility is expected to be low in highly nonpolar solvents like hexane and cyclohexane, and it is likely to be sparingly soluble in water due to the significant nonpolar hydrocarbon portion of the molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a crystalline organic compound like this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a widely used and reliable technique for determining equilibrium solubility.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Sintered glass filter or syringe filter (e.g., 0.45 µm PTFE)

-

Vials or flasks with airtight seals

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Constant temperature is critical.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation or dissolution during transfer. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL, g/kg of solvent, or mol/L.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is particularly useful for determining the solubility of compounds with high accuracy and when only small amounts of material are available.

Materials and Apparatus:

-

Same as Method 1, with the addition of:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Equilibration and Filtration: Follow steps 1-4 from the Isothermal Saturation Method.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC detector.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample solution into the HPLC and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

References

Methodological & Application

Application Notes and Protocols: Phenacyl Acetate as a Photoremovable Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl acetate serves as a highly effective photoremovable protecting group (PPG) for carboxylic acids. This "caged" compound allows for the spatial and temporal control over the release of a carboxylic acid upon irradiation with UV light. This controlled release is particularly valuable in organic synthesis, biochemistry, and drug delivery, where the sudden introduction of a bioactive molecule can trigger a specific biological response. The phenacyl group is stable under various chemical conditions but can be efficiently cleaved under mild photolytic conditions, liberating the free carboxylic acid and a benign byproduct, acetophenone.[1][2]

Mechanism of Photodeprotection

The photodeprotection of phenacyl esters proceeds through a radical chain mechanism, particularly in the presence of hydrogen donors like alcohols.[3][4] Upon absorption of UV light, the phenacyl ester is excited to its triplet state. This excited state can then abstract a hydrogen atom from a donor molecule, forming a ketyl radical intermediate. This intermediate can then undergo further reactions, leading to the cleavage of the ester bond and the release of the carboxylic acid. The efficiency of this process can be influenced by the solvent and the presence of additives.

Applications

The use of this compound as a PPG for carboxylic acids has found numerous applications in various scientific fields:

-

Organic Synthesis: It allows for the protection of carboxylic acid functionalities during multi-step syntheses, with the protecting group being easily removed at a desired stage without the need for harsh chemical reagents.[1]

-

Biochemistry and Cell Biology: As "caged" compounds, phenacyl-protected bioactive molecules (e.g., neurotransmitters, signaling molecules) can be introduced into a biological system in an inactive form.[2] Targeted irradiation then allows for the precise release of the active molecule at a specific time and location, enabling the study of complex biological processes with high temporal and spatial resolution.

-

Drug Delivery: The photoremovable nature of the phenacyl group is being explored for targeted drug delivery systems. A drug containing a carboxylic acid group can be protected with a phenacyl group, rendering it inactive until it reaches the target tissue, where it can be activated by light.

Data Presentation

The efficiency of the photolytic cleavage of phenacyl esters is a critical parameter for its application. While specific kinetic data for this compound is not extensively tabulated in the literature, the cleavage yields are generally reported to be high to quantitative. The quantum yield of photorelease can be significantly enhanced in the presence of hydrogen donors.

| Protected Carboxylic Acid | Product | Reported Cleavage Yield | Quantum Yield (Φ) | Reference |

| Phenacyl Benzoate | Benzoic Acid | High | Up to 4 (in the presence of alcohols) | [3][4] |

| General Phenacyl Esters | Corresponding Carboxylic Acid | High to Quantitative | Not specified | [1][2] |

Note: The quantum yield can be affected by factors such as the solvent, the presence of hydrogen donors, and the specific carboxylic acid being protected.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid with Phenacyl Bromide

This protocol describes a general procedure for the synthesis of a phenacyl ester from a carboxylic acid and phenacyl bromide.

Materials:

-

Carboxylic acid

-

Phenacyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetone or other suitable solvent

-

Stirring apparatus

-

Reaction flask

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in acetone.

-

Add potassium carbonate (1.5-2 equivalents) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add phenacyl bromide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude phenacyl ester can be purified by recrystallization or column chromatography.

Protocol 2: Photolytic Deprotection of a Phenacyl Ester

This protocol provides a general method for the photolytic cleavage of a phenacyl ester to release the free carboxylic acid.

Materials:

-

Phenacyl ester

-

Solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Photolysis apparatus (e.g., mercury lamp, LED lamp with appropriate wavelength)

-

Quartz reaction vessel (if using UV light below 300 nm)

-

Stirring apparatus

-

Standard workup and purification equipment

Procedure:

-

Dissolve the phenacyl ester in a suitable solvent in a quartz or borosilicate glass reaction vessel. The choice of solvent can influence the reaction efficiency. Protic solvents like methanol can act as hydrogen donors and enhance the cleavage.[3]

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the stirred solution with a UV light source. The wavelength of irradiation should be chosen based on the absorbance spectrum of the phenacyl ester (typically in the range of 300-360 nm).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or NMR).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The resulting mixture contains the free carboxylic acid and acetophenone as the primary byproduct.

-

Purify the carboxylic acid from the byproduct using standard techniques such as extraction, crystallization, or chromatography. For example, the acidic product can be extracted into an aqueous basic solution, washed with an organic solvent to remove the neutral acetophenone, and then re-acidified and extracted with an organic solvent.

Visualizations

Caption: Experimental workflow for the protection of a carboxylic acid.

Caption: Simplified mechanism of photodeprotection.

Caption: Experimental workflow for the photodeprotection of a phenacyl ester.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenacyl Ester Protection of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the protection of fatty acids as phenacyl esters. This derivatization is primarily employed to enhance the ultraviolet (UV) detection of fatty acids in high-performance liquid chromatography (HPLC) analysis, allowing for sensitive quantification. The protocol covers the esterification reaction, deprotection methods, and relevant quantitative data for experimental design and analysis.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Due to the lack of a strong chromophore, their detection by UV-Vis spectrophotometry in HPLC is often challenging. To overcome this limitation, the carboxylic acid group can be derivatized with a UV-active protecting group. The phenacyl group is an excellent choice for this purpose as it introduces a strong chromophore, significantly enhancing the molar absorptivity of the fatty acid derivative and enabling highly sensitive detection at wavelengths around 242 nm.[1][2] This method is particularly useful for the analysis of fatty acids in biological samples where they may be present in low concentrations.[1]

Data Presentation

HPLC Retention and Molar Absorptivity Data

For accurate quantification and identification of fatty acid phenacyl esters by HPLC, their retention times and molar absorptivities are crucial. The following table summarizes the HPLC retention times for a selection of fatty acid phenacyl esters on a C18 reversed-phase column and their molar absorptivities, which are essential for converting peak area to molar concentration.[1][3]

| Fatty Acid | Systematic Name | Retention Time (min) | Molar Absorptivity (Peak Area Units/nmol) |

| Lauric Acid | Dodecanoic acid | 16.7 | 10,500 |

| Myristic Acid | Tetradecanoic acid | 24.22 | 11,200 |

| Myristoleic Acid | (Z)-9-Tetradecenoic acid | 17.28 | 11,100 |

| Pentadecanoic Acid | Pentadecanoic acid | 28.07 | 11,500 |

| Palmitic Acid | Hexadecanoic acid | 31.14 | 12,000 |

| Palmitoleic Acid | (Z)-9-Hexadecenoic acid | 24.22 | 11,800 |

| Stearic Acid | Octadecanoic acid | 39.22 | 12,600 |

| Oleic Acid | (Z)-9-Octadecenoic acid | 31.71 | 12,400 |

| Elaidic Acid | (E)-9-Octadecenoic acid | 32.29 | 12,400 |

| Linoleic Acid | (9Z,12Z)-Octadecadienoic acid | 26.78 | 12,200 |

| Linolenic Acid | (9Z,12Z,15Z)-Octadecatrienoic acid | 20.42 | 12,000 |

| Arachidic Acid | Eicosanoic acid | 50.43 | 13,200 |

| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid | - | 12,800 |

| Behenic Acid | Docosanoic acid | - | 13,800 |

| Erucic Acid | (Z)-13-Docosenoic acid | - | 13,500 |

| Lignoceric Acid | Tetracosanoic acid | - | 14,400 |

| Docosahexaenoic Acid | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic acid | - | 13,000 |

Note: Retention times can vary based on the specific HPLC system, column, and mobile phase composition. The molar absorptivity values are determined at 242 nm.

Detection Limits and Linearity

The phenacyl derivatization method allows for sensitive detection of fatty acids. The following table provides typical detection limits and the linear range for the quantification of fatty acid phenacyl esters by HPLC with UV detection at 242 nm.[2]

| Parameter | Value |

| Detection Limit (Short-chain fatty acids) | ~0.8 ng per injection |

| Detection Limit (Long-chain fatty acids) | ~12 ng per injection |

| Linearity Range | Up to at least 100 ng per injection |

Experimental Protocols

Protocol 1: Phenacyl Ester Protection of Fatty Acids for HPLC Analysis

This protocol describes the derivatization of fatty acids with phenacyl bromide using a crown ether as a catalyst to enhance the reaction rate.[3]

Materials:

-

Fatty acid sample

-

Phenacyl bromide solution (e.g., 0.05 M in acetonitrile)

-

18-Crown-6 solution (e.g., 0.005 M in acetonitrile)

-

Potassium hydroxide (KOH) solution (e.g., 0.1 M in methanol)

-

Phenolphthalein indicator

-

Acetonitrile (HPLC grade)

-

Methanol (anhydrous)

-

Chloroform

-

Nitrogen gas

-

Reaction vials (e.g., 2 mL screw-cap vials)

-

Heating block or water bath

-

HPLC system with a C18 reversed-phase column and UV detector

Procedure:

-

Sample Preparation: Dissolve the fatty acid sample in a suitable solvent like chloroform/methanol (2:1). The concentration should be adjusted to yield a final fatty acid amount in the range of 0.5 to 2.5 µmol per derivatization reaction.

-

Neutralization: To a reaction vial containing the fatty acid solution, add one drop of phenolphthalein indicator. Add the methanolic KOH solution dropwise until a faint pink color persists, indicating neutralization of the fatty acid to its potassium salt.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. A rotary evaporator can also be used.[4]

-

Derivatization Reaction: To the dried fatty acid salt, add 100 µL of the phenacyl bromide solution and 100 µL of the 18-crown-6 solution.

-

Incubation: Tightly cap the vial and heat it at 80-100°C for 30 minutes in a heating block or water bath.

-

Sample Dilution: After cooling to room temperature, dilute the reaction mixture with an appropriate volume of acetonitrile to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system. A typical mobile phase for separating fatty acid phenacyl esters is a gradient of acetonitrile and water. Monitor the elution at 242 nm.

Protocol 2: Deprotection of Phenacyl Esters

In some applications, it may be necessary to recover the free fatty acid after the phenacyl group has served its purpose. This can be achieved through reductive cleavage.

Method A: Deprotection using Zinc and Acetic Acid

Materials:

-

Phenacyl-protected fatty acid

-

Zinc dust (activated)

-

Glacial acetic acid

-

Methanol or other suitable solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the phenacyl ester in a mixture of methanol and acetic acid.

-

Addition of Zinc: Add an excess of activated zinc dust to the solution.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the excess zinc and dilute the filtrate with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected fatty acid.

Method B: Deprotection using Magnesium and Acetic Acid

This method is reported to be more efficient and result in fewer byproducts compared to the zinc/acetic acid method.[5]

Materials:

-

Phenacyl-protected fatty acid

-

Magnesium turnings

-

Glacial acetic acid

-

Methanol

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the phenacyl ester in methanol, add acetic acid followed by magnesium turnings.[5]

-

Reaction: Stir the solution at room temperature for 50-70 minutes, monitoring the reaction by TLC.[5]

-

Work-up: Filter the reaction mixture and concentrate the filtrate in vacuo.[5]

-

Extraction: Dilute the residue with 5% sodium bicarbonate solution and extract with ethyl acetate.[5]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Concentration: Evaporate the solvent under reduced pressure to yield the free fatty acid.[5]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the protection of a fatty acid as a phenacyl ester for HPLC analysis and the subsequent optional deprotection.

Caption: Workflow for phenacyl ester protection and deprotection of fatty acids.

References

- 1. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cerealsgrains.org [cerealsgrains.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Notes and Protocols for Phenacyl Group Protection of Cysteine Residues in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides and proteins is a cornerstone of modern drug discovery and biochemical research. Cysteine, with its unique thiol side chain, plays a pivotal role in the structure and function of many biologically active peptides, primarily through the formation of disulfide bridges. However, the high nucleophilicity of the thiol group makes it susceptible to a range of undesirable side reactions during peptide synthesis, including oxidation, alkylation, and racemization. To circumvent these issues, the reversible protection of the cysteine thiol group is essential.

The phenacyl (Phac) protecting group has emerged as a valuable tool in the repertoire of peptide chemists. It offers a unique set of properties that make it particularly suitable for specific applications, such as the thioester method for peptide condensation and the semisynthesis of proteins where native cysteine residues need to be preserved. The Phac group is stable under the acidic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and is orthogonal to many other commonly used protecting groups. Its removal is typically achieved under mild reductive conditions, most commonly with zinc powder in acetic acid (Zn/AcOH), which do not affect other acid-labile or base-labile protecting groups.

These application notes provide a comprehensive overview of the use of the phenacyl group for the protection of cysteine residues in peptides, including detailed experimental protocols, quantitative data for key reactions, and workflows for its application in peptide synthesis.

Data Presentation

Table 1: Reaction Conditions and Yields for Protection and Deprotection of Cysteine

| Reaction Step | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Reference |

| S-Phenacylation of Fmoc-Cys-OH | Fmoc-Cys-OH, 2-Bromoacetophenone, Base (e.g., DIEA) | DMF | 2-4 h | Room Temp. | >90 (expected) | General Alkylation |

| Deprotection (Method 1) | Zn powder, Acetic Acid | 6 M Gdn·HCl / 45% AcOH | 60 min | 25°C | 65-90 | [1] |

| Deprotection (Method 2) | Mg turnings, Acetic Acid | Methanol | 50-70 min | Room Temp. | 87-92 | [2] |

Table 2: Stability of the Phenacyl (Phac) Protecting Group

| Condition | Reagents | Stability | Comments | Reference |

| Fmoc-SPPS Deprotection | 20% Piperidine in DMF | Stable | The Phac group is stable to the basic conditions used for Fmoc removal. | [3] |

| TFA Cleavage | 95% TFA, Scavengers | Stable | The Phac group is stable to the standard acidic conditions used for peptide cleavage from the resin. | [1][3] |

| Native Chemical Ligation (NCL) | Thiol additives (e.g., MPAA, TCEP) | Stable | Compatible with standard NCL conditions. | [1] |

| Radical Desulfurization | V-50, TCEP, MESNA | Stable | Withstands radical desulfurization conditions used in ligation-desulfurization strategies. | [1] |

| Strongly Acidic Conditions | 1 M TFMSA in TFA | Slightly Labile | Partial cleavage may occur under very strong acidic conditions. | [4] |

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-S-phenacyl-L-cysteine (Fmoc-Cys(Phac)-OH)

This protocol describes the S-alkylation of Fmoc-L-cysteine with 2-bromoacetophenone to yield the phenacyl-protected building block for SPPS.

Materials:

-

Fmoc-L-cysteine (Fmoc-Cys-OH)

-

2-Bromoacetophenone (Phenacyl bromide)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fmoc-L-cysteine (1.0 eq.) in DMF.

-

Add DIEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 2-bromoacetophenone (1.1 eq.) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc and wash with 1 M HCl (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Cys(Phac)-OH as a white solid.

Protocol 2: Incorporation of Fmoc-Cys(Phac)-OH in Fmoc-SPPS

This protocol outlines the coupling of Fmoc-Cys(Phac)-OH during a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-Cys(Phac)-OH

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Cys(Phac)-OH (3 eq. relative to resin loading) and OxymaPure® (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Note: To minimize the risk of racemization, which can be a concern with cysteine derivatives, the use of DIC/Oxyma is recommended over base-mediated activation methods like HBTU/HATU with DIEA.[5][6]

-

-

Monitoring: Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support while keeping the phenacyl protecting group intact.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

-

Add the pre-chilled cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin substitution).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x).

-

Dry the crude peptide pellet under vacuum. The peptide now has all acid-labile side-chain protecting groups removed, but the Cys(Phac) remains.

Protocol 4: Deprotection of the Phenacyl Group

This protocol describes the removal of the phenacyl group from the cysteine residue in the cleaved and purified peptide.

Materials:

-

Phenacyl-protected peptide

-

Zinc (Zn) powder, activated

-

Glacial acetic acid (AcOH)

-

Guanidine hydrochloride (Gdn·HCl) (optional, for solubility)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Dissolve the phenacyl-protected peptide in a solution of 6 M Gdn·HCl containing 45% (v/v) acetic acid. The use of Gdn·HCl helps to solubilize larger peptides. For smaller, more soluble peptides, aqueous acetic acid may be sufficient.

-

Add activated zinc powder (a large excess, e.g., 180 mg/mL) to the peptide solution.[1]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by RP-HPLC or mass spectrometry.

-

Once the deprotection is complete, remove the excess zinc powder by centrifugation or filtration.

-

Purify the deprotected peptide by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide with a free cysteine thiol.

Visualizations

Caption: S-Phenacylation of Fmoc-Cysteine.

Caption: Deprotection of S-Phenacyl Cysteine.

Caption: Fmoc-SPPS Workflow with Cys(Phac).

Conclusion

The phenacyl group provides a robust and orthogonal strategy for the protection of cysteine residues in peptide synthesis. Its stability to the standard conditions of Fmoc-SPPS and its selective removal under mild reductive conditions make it a valuable tool for the synthesis of complex peptides, particularly in the context of peptide ligation and protein semisynthesis. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize the phenacyl protecting group in their synthetic endeavors. Careful consideration of coupling conditions to minimize racemization is crucial for achieving high purity and yield of the final peptide product.

References

- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Photocleavage of Phenacyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl esters are a versatile class of photolabile protecting groups (PPGs) widely utilized in organic synthesis, drug delivery, and chemical biology. Their ability to be cleaved with high spatial and temporal precision using light makes them invaluable tools for the controlled release of carboxylic acids, phosphates, and other biologically active molecules. This document provides a detailed overview of the photocleavage mechanism of phenacyl esters, comprehensive protocols for their use and analysis, and quantitative data to guide experimental design.

The core utility of phenacyl esters lies in their ability to mask a functional group, rendering it inert until exposure to a specific wavelength of light. This photo-uncaging process regenerates the original functional group, allowing for precise control over chemical reactions and biological processes. The efficiency of this process is governed by factors such as the substitution pattern on the phenacyl chromophore, the nature of the leaving group, and the reaction conditions.

Mechanism of Photocleavage

The photocleavage of phenacyl esters can proceed through several mechanisms depending on the specific structure of the phenacyl group and the reaction environment.

Radical-Mediated Cleavage in the Presence of a Hydrogen Donor

For unsubstituted and many substituted phenacyl esters, the primary mechanism involves a radical chain reaction, particularly in the presence of a hydrogen donor like an alcohol.[1][2]

-

Photoexcitation: Upon absorption of UV light, the phenacyl ester is promoted to an excited singlet state (S₁) which then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the phenacyl carbonyl group abstracts a hydrogen atom from a suitable donor (e.g., solvent), forming a ketyl radical intermediate.[2][3]

-

Radical Coupling and Elimination: The ketyl radical can then undergo a series of reactions, including coupling with another radical, leading to the elimination of the protected carboxylic acid and the formation of acetophenone or its derivatives as a byproduct.[1][2]

Caption: Radical-mediated photocleavage of phenacyl esters.

Photo-Favorskii Rearrangement of p-Hydroxyphenacyl Esters

A distinct and highly efficient mechanism is observed for p-hydroxyphenacyl (pHP) esters, known as the photo-Favorskii rearrangement.[4][5] This pathway is particularly advantageous as it proceeds rapidly and cleanly, often with high quantum yields, and does not require an external hydrogen donor.[5]

-

Excitation and Intersystem Crossing: Similar to the radical mechanism, the pHP ester is excited to its triplet state.

-

Intramolecular Proton Transfer: An excited-state intramolecular proton transfer (ESIPT) can occur.

-

Rearrangement and Cleavage: The triplet state undergoes a concerted rearrangement, leading to the expulsion of the leaving group and the formation of a spirodienone intermediate, which then rearranges to p-hydroxyphenylacetic acid as the primary byproduct.[4][5]

Caption: Photo-Favorskii rearrangement of p-hydroxyphenacyl esters.

Quantitative Data for Photocleavage of Phenacyl Esters

The efficiency of photocleavage is determined by the photophysical properties of the phenacyl ester, primarily its molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the reaction. The product of these two values (ε × Φ) is a key parameter for the overall efficacy of a photolabile protecting group.[2]

| Phenacyl Derivative | Leaving Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |

| Phenacyl | Acetate | ~242 | ~13,000 | ~0.25 | Methanol | [6] |

| p-Methoxyphenacyl | Acetate | 278 | ~16,000 | 0.34 | Dioxane | [6] |

| p-Hydroxyphenacyl | Phosphate | 278 | ~15,000 | 0.38 | Water | [5] |

| p-Hydroxyphenacyl | ATP | 278 | ~15,000 | 0.30 | Water | [5] |

| 2-Hydroxyphenacyl | Benzoate | 254, 325 | - | 0.08 | H₂O/CH₃CN (1:1) | [7] |

| 2-Hydroxyphenacyl | Acetate | 254, 325 | - | 0.06 | H₂O/CH₃CN (1:1) | [7] |

| 3',5'-Dimethoxybenzoin | Acetate | ~350 | ~5,000 | up to 0.64 | Dioxane | [6] |

| π-extended phenacyl | bis-azide crosslinker | 375 | - | 0.14 | DMSO | [8] |

Experimental Protocols

Protocol 1: Monitoring Photocleavage by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of a photocleavage reaction by separating the starting phenacyl ester from the released product and photolysis byproducts.[2]

Materials:

-

Phenacyl-protected compound

-

HPLC-grade solvent for sample preparation (e.g., acetonitrile, methanol)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase, 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

Procedure:

-

Method Development: Develop an HPLC method that provides good separation between the starting material and the expected photoproducts. A typical gradient for reverse-phase chromatography might be 5% to 95% Mobile Phase B over 20-30 minutes. The detection wavelength should be set to the λmax of the phenacyl chromophore (typically around 240-280 nm) to monitor the disappearance of the starting material.[9]

-

Sample Preparation: Prepare a stock solution of the phenacyl-protected compound in a suitable solvent at a known concentration.

-

Irradiation: Irradiate the solution in a quartz cuvette or other UV-transparent vessel using a suitable light source (e.g., mercury lamp, LED) with a filter to select the desired wavelength.

-

Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching and Dilution: Immediately dilute the aliquot in a solvent (e.g., methanol) to quench the reaction and prepare it for HPLC analysis.

-

HPLC Analysis: Inject the diluted samples onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the starting material and product peaks. Plot the percentage of starting material remaining or product formed as a function of irradiation time to determine the reaction kinetics.

Caption: Workflow for monitoring photocleavage by HPLC.

Protocol 2: Determination of Quantum Yield using Chemical Actinometry

The quantum yield of a photochemical reaction can be determined by comparing its rate to that of a well-characterized chemical actinometer, such as potassium ferrioxalate, under identical irradiation conditions.[1]

Materials:

-

Photoreactor with a monochromatic light source

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-Phenanthroline solution

-

Buffer solution for complexation

-

Solution of the phenacyl ester of interest

Procedure: Part A: Photon Flux Determination with Potassium Ferrioxalate Actinometer

-

Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.[1]

-

Irradiation: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it for a specific time, ensuring that the conversion is kept low (<10%).

-

Development: After irradiation, take an aliquot of the solution and add 1,10-phenanthroline and a buffer to form the colored Fe²⁺-phenanthroline complex.

-

Spectrophotometry: Measure the absorbance of the colored complex at its λmax (~510 nm).

-

Calculate Moles of Fe²⁺ Formed: Use the Beer-Lambert law (A = εcl) to calculate the concentration of Fe²⁺ formed, and from that, the number of moles. The molar extinction coefficient for the Fe²⁺-phenanthroline complex is approximately 11,100 M⁻¹cm⁻¹.[1]

-

Calculate Photon Flux: The photon flux (I₀) can be calculated using the known quantum yield of the actinometer at the irradiation wavelength.[1]

Part B: Quantum Yield of the Phenacyl Ester

-

Prepare Sample Solution: Prepare a solution of the phenacyl ester of interest at a concentration that gives a similar absorbance at the irradiation wavelength as the actinometer solution.

-

Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

-

Quantify Photoproduct: Determine the number of moles of the photoproduct formed (or reactant consumed) using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is the ratio of the moles of product formed to the moles of photons absorbed by the sample.

References

- 1. benchchem.com [benchchem.com]

- 2. An efficient method for the synthesis of phenacyl ester-protected dipeptides using neutral alumina-supported sodium carbonate 'Na2 CO3 /n-Al2 O3 ' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. technoprocur.cz [technoprocur.cz]

- 8. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Phenacyl Derivatives using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used analytical technique for the quantification of various compounds. For molecules that lack a strong chromophore, chemical derivatization is a powerful strategy to enhance their UV absorbance, thereby improving detection sensitivity and selectivity. The derivatization of carboxylic acids, fatty acids, and other similar molecules with phenacyl halides (e.g., phenacyl bromide, p-bromophenacyl bromide) to form their respective phenacyl esters is a common and effective approach. These phenacyl derivatives exhibit strong UV absorption at specific wavelengths, making them ideal for sensitive quantification by HPLC-UV.[1][2]

This application note provides a detailed protocol for the derivatization of analytes with phenacyl bromide and their subsequent quantification using a reversed-phase HPLC-UV method.

Principle of Derivatization

The derivatization process involves the reaction of a carboxylic acid with a phenacyl halide in the presence of a catalyst. The reaction is an esterification where the phenacyl group is attached to the carboxyl group of the analyte. Crown ethers, such as 18-crown-6, are often used as phase-transfer catalysts to accelerate the reaction, which is typically carried out in an aprotic solvent like acetonitrile.[3][4] The resulting phenacyl ester possesses a strong chromophore, allowing for highly sensitive detection by UV spectrophotometry.

Experimental Protocols

Materials and Reagents

-

Analytes: Carboxylic acids, fatty acids, or other molecules with a carboxyl functional group.

-

Derivatization Reagent: Phenacyl bromide or p-bromophenacyl bromide solution (e.g., 12 mg/mL in acetone).[5]

-

Catalyst: 18-crown-6.

-

Base: Triethylamine (10 mg/mL in acetone) or potassium carbonate.[5]

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Acid: Trifluoroacetic acid (TFA) or formic acid.

-

HPLC Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh a known amount of the reference standard of the analyte.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with the solvent.

Sample Preparation (General Procedure):

-

Extract the analytes from the sample matrix using a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the derivatization solvent.

Derivatization Protocol

-

To approximately 5 mg of the dried sample or standard, add 500 µL of the phenacyl bromide solution and 500 µL of the triethylamine solution in a screw-cap vial.[5]

-

If using a crown ether catalyst, add a small, precisely measured amount.

-

Seal the vial tightly and heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 30 minutes).[3][5]

-

After cooling to room temperature, the derivatized sample is ready for HPLC analysis. It may be necessary to filter the solution through a 0.45 µm syringe filter before injection.[5]

HPLC-UV Analysis

The following are typical starting conditions that may require optimization for specific applications:

-

HPLC System: A standard HPLC system with a UV/Vis detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a continuous gradient from 70% to 100% acetonitrile.[6]

-

Injection Volume: 20 µL.[6]

-

Detection Wavelength: 242 nm or 254 nm are frequently used for phenacyl esters.[2][6]

-

Column Temperature: Ambient or controlled (e.g., 26°C).[6]

Data Presentation

The following tables summarize typical HPLC-UV method parameters and representative validation data for the analysis of derivatized compounds. Note that these values can vary depending on the specific analyte, instrumentation, and method optimization.

Table 1: Typical HPLC-UV Method Parameters for Phenacyl Derivative Analysis

| Parameter | Typical Value | Source |

| Column | C18 or C8, 250 x 4.6 mm, 5 µm | [6][7] |

| Mobile Phase | Acetonitrile and Water Gradient | [6] |

| Flow Rate | 1.0 - 2.0 mL/min | [6][7] |

| Detection Wavelength | 242 nm or 254 nm | [2][6] |

| Injection Volume | 20 µL | [6] |

| Column Temperature | Ambient or 26°C | [6] |

Table 2: Representative Quantitative Performance Data

| Analyte/Derivative | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source |

| Fatty Acid Methyl Esters | 3.4 - 68411.1 mg/L | >0.99 | - | - | - | < 3% | [8][9] |

| Fenofibrate | 5 - 30 µg/mL | 0.997 | - | - | - | - | [7] |

| Fenofibrate Degradation Products | - | >0.999 | 0.02 - 0.96 µg/mL | 0.08 - 2.93 µg/mL | 98 - 102% | - | [10] |

| Tapentadol HCl | 5 - 100 µg/mL | 0.9998 | - | - | - | - | [11] |

Note: The data in this table are examples from various sources for different compounds and derivatization methods and should be used as a general guideline. Method validation is essential for each specific application.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of phenacyl derivatives by HPLC-UV.

References

- 1. cerealsgrains.org [cerealsgrains.org]

- 2. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. academic.oup.com [academic.oup.com]

- 7. web.usm.my [web.usm.my]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. phmethods.net [phmethods.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Phenacyl Esters as Intermediates in Flavonoid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoid scaffolds is a cornerstone of medicinal chemistry and drug discovery. A key strategy for constructing the core flavone structure is the Baker-Venkataraman rearrangement. This reaction utilizes phenacyl esters, specifically o-acyloxyacetophenones, as crucial intermediates to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the final flavone. This application note provides a detailed overview, experimental protocols, and quantitative data for the synthesis of flavonoids via phenacyl ester intermediates.

I. The Baker-Venkataraman Rearrangement in Flavonoid Synthesis

The Baker-Venkataraman rearrangement is a reliable and high-yielding method for the synthesis of flavones and chromones.[1] The overall process can be summarized in three main steps:

-

Esterification: A 2-hydroxyacetophenone is acylated with a benzoyl chloride (or other acyl chloride) to form a phenacyl ester, specifically a 2-acyloxyacetophenone.

-

Rearrangement: The phenacyl ester undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone (o-hydroxydibenzoylmethane derivative). This is the core Baker-Venkataraman rearrangement.[2][3]

-

Cyclization: The resulting 1,3-diketone is treated with acid to facilitate a cyclodehydration reaction, yielding the final flavone structure.[1]

This methodology is highly versatile, allowing for the synthesis of a wide variety of substituted flavones by using appropriately substituted 2-hydroxyacetophenones and acyl chlorides.

II. Experimental Protocols

The following protocols detail the synthesis of the parent flavone molecule, a common starting point and exemplar of this synthetic strategy.

Protocol 1: Synthesis of 2-Benzoyloxyacetophenone (Phenacyl Ester Intermediate)

This protocol describes the esterification of 2-hydroxyacetophenone to form the key phenacyl ester intermediate.

Materials:

-

2-hydroxyacetophenone

-

Benzoyl chloride

-

Anhydrous pyridine

-

3% Hydrochloric acid (HCl)

-

Methanol

-

Crushed ice

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and Büchner funnel.

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of 2-hydroxyacetophenone).[4]

-

While stirring, slowly add benzoyl chloride (1.1 - 1.5 eq) dropwise to the solution. An exothermic reaction will occur.[4]

-

After the addition is complete, fit the flask with a calcium chloride drying tube and continue to stir at room temperature for 20-30 minutes, or until the heat from the reaction has subsided.[4]

-

Prepare a beaker with a mixture of 3% hydrochloric acid and crushed ice.

-

Pour the reaction mixture into the beaker of ice-cold HCl with vigorous stirring. A precipitate of the crude product will form.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-